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Compound of Interest

Compound Name:
Methyl 2-nitro-4-

(trifluoromethyl)benzoate

Cat. No.: B044799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-nitro-4-(trifluoromethyl)benzoate (CAS No. 228418-45-9). Due to the limited availability of

directly published spectra for this specific compound, this guide presents predicted data based

on the analysis of structurally similar molecules. The information herein is intended to support

research and development activities by providing expected spectral characteristics and detailed

experimental methodologies.

Chemical Structure and Properties
IUPAC Name: Methyl 2-nitro-4-(trifluoromethyl)benzoate[1][2]

Molecular Formula: C₉H₆F₃NO₄[1][2]

Molecular Weight: 249.15 g/mol [1][2]

CAS Number: 228418-45-9[1][2]

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Methyl 2-nitro-4-(trifluoromethyl)benzoate.

These predictions are derived from the known spectral data of analogous compounds,
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including methyl benzoate, various nitrobenzoates, and trifluoromethyl-substituted aromatic

compounds.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~8.2 - 8.4 d ~8.0 1H Ar-H

~7.8 - 8.0 d ~8.0 1H Ar-H

~7.6 - 7.8 s - 1H Ar-H

~3.9 - 4.0 s - 3H -OCH₃

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃

Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~164 - 166 C=O (Ester)

~148 - 150 C-NO₂

~135 - 137 C-CF₃ (quartet)

~132 - 134 Ar-C

~128 - 130 Ar-C

~125 - 127 Ar-C

~122 - 124 (q) -CF₃

~52 - 54 -OCH₃

IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2960 - 2850 Medium Aliphatic C-H Stretch (-OCH₃)

~1730 - 1715 Strong C=O Stretch (Ester)

~1600 - 1580 Medium Aromatic C=C Stretch

~1530 - 1510 Strong Asymmetric N-O Stretch (NO₂)

~1350 - 1330 Strong Symmetric N-O Stretch (NO₂)

~1300 - 1100 Strong C-F Stretch (CF₃)

~1250 - 1000 Strong C-O Stretch (Ester)

MS (Mass Spectrometry) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
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m/z Relative Intensity (%) Possible Fragment

249 Moderate [M]⁺

218 High [M - OCH₃]⁺

203 Moderate [M - NO₂]⁺

190 Low [M - COOCH₃]⁺

171 Moderate [M - NO₂ - OCH₃]⁺

145 High [C₇H₄F₃]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are generalized for standard organic compound analysis and can be

adapted for Methyl 2-nitro-4-(trifluoromethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Ensure the solid

is fully dissolved.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans is usually required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra can be obtained using various techniques, with Attenuated Total Reflectance

(ATR) being a common method for solid samples.

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Press the sample firmly against the crystal using the pressure clamp.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is used to separate the compound from any impurities and to determine its mass

spectrum.

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) is suitable.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular

weight (e.g., 300).

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and a

predicted fragmentation pathway in mass spectrometry.
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A logical workflow for the spectroscopic analysis of Methyl 2-nitro-4-
(trifluoromethyl)benzoate.
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Predicted electron ionization mass fragmentation pathway for Methyl 2-nitro-4-
(trifluoromethyl)benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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